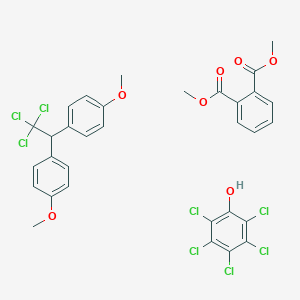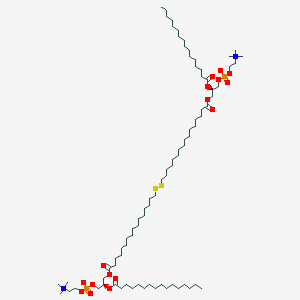
1-Ethyl-3,5-difluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated benzene derivatives, including 1-Ethyl-3,5-difluorobenzene, often involves direct fluorination techniques or the use of fluorinating reagents. A practical approach for fluorinating 1,3-dicarbonyl compounds, which could be relevant for synthesizing derivatives similar to 1-Ethyl-3,5-difluorobenzene, uses aqueous hydrofluoric acid in conjunction with iodosylbenzene. This method has been shown to yield fluorinated products in high efficiency (Kitamura et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of fluorobenzene derivatives, including those structurally related to 1-Ethyl-3,5-difluorobenzene, can be conducted using spectroscopic methods and X-ray crystallography. These techniques help in understanding the bond lengths, bond angles, and overall geometry of the molecule. For instance, studies have detailed the molecular structure of closely related fluorobenzene compounds, providing insights into their crowded molecular structures and unusual bond angles around substituent atoms (Sasaki et al., 1999).
Wissenschaftliche Forschungsanwendungen
Fluorination of 1,3-Dicarbonyl Compounds : Kitamura et al. (2011) developed a simple, practical method for fluorinating 1,3-dicarbonyl compounds, including β-keto esters and 1,3-diketones, to produce fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method is significant for synthesizing fluorinated organic compounds, which are valuable in pharmaceutical and agrochemical industries (Kitamura, Kuriki, Morshed, & Hori, 2011).
Supramolecular Templates : Wang and Hof (2012) explored the use of 1,3,5-triethylbenzenes as supramolecular templates. They analyzed how these templates organize molecular-recognition elements, impacting binding affinity in supramolecular hosts (Wang & Hof, 2012).
Electrochemical Fluorination : Hirohide Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds. They investigated the formation mechanisms of compounds like 1,4-difluorobenzene, highlighting the intricate reactions and side products in the fluorination process (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Liquid-Liquid Equilibria in Binary Mixtures : Shiflett and Yokozeki (2008) measured the equilibria in mixtures of fluorinated benzenes and ionic liquids, providing insights into intermolecular interactions and miscibility trends. This research is important for understanding the behavior of fluorinated compounds in various solvents (Shiflett & Yokozeki, 2008).
Ethylation of Benzene : Booth, Al-Kinany, and Laali (1987) investigated the ethylation of benzene using trifluoromethanesulphonic acid as a catalyst. They compared its effectiveness with other catalysts, contributing to the field of aromatic compound synthesis (Booth, Al-Kinany, & Laali, 1987).
Preparation of 3,5-Difluorophenylacetic Acid : Yuan-bin Lin (2007) presented a method for preparing 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene. This process involves a Grignard reaction followed by hydrolysis and reduction, demonstrating a synthesis pathway for a specific fluorinated compound (Lin, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINYKRPUJCMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605855 | |
| Record name | 1-Ethyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,5-difluorobenzene | |
CAS RN |
117358-52-8 | |
| Record name | 1-Ethyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)




![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)






